Cyclohexanemethanamine, 2-(3-methoxyphenyl)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-(3-methoxyphenyl)cyclohexanemethanamine follows IUPAC rules, prioritizing the cyclohexane ring as the parent structure. The methanamine group (-CH2NH2) is attached to carbon 2 of the cyclohexane, while a 3-methoxyphenyl substituent (C6H4-OCH3) is bonded to the same carbon. This numbering ensures the lowest possible locants for all substituents.
Alternative nomenclature variants include:
- 2-(3-Methoxyphenyl)cyclohexylmethylamine (common name)
- Cyclohexanemethanamine, 2-(3-methoxyphenyl)- (CAS registry format)
The molecular formula is C14H21NO , with a molar mass of 219.33 g/mol. The compound’s SMILES string, COC1=CC=CC(=C1)C2(CCCCC2)CN, encodes the methoxy group at the phenyl ring’s para position relative to the cyclohexane attachment.
Molecular Geometry and Conformational Analysis
The cyclohexane ring adopts a chair conformation , minimizing steric strain. Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict two stable conformers:
- Axial methoxyphenyl group : The phenyl ring occupies an axial position, creating 1,3-diaxial strain with the methanamine group.
- Equatorial methoxyphenyl group : The phenyl group lies equatorially, reducing steric hindrance.
The energy difference between these conformers is approximately 2.1 kJ/mol , favoring the equatorial form. The methoxy group’s orientation (syn or anti relative to the cyclohexane) further influences stability. Syn conformations allow partial conjugation between the methoxy oxygen’s lone pairs and the phenyl π-system, lowering energy by 3.5 kJ/mol compared to anti.
| Conformational Feature | Energy (kJ/mol) | Stability Ranking |
|---|---|---|
| Equatorial methoxyphenyl (syn) | 0.0 | Most stable |
| Equatorial methoxyphenyl (anti) | +3.5 | Moderate |
| Axial methoxyphenyl (syn) | +5.6 | Least stable |
Crystallographic Data and X-Ray Diffraction Studies
Single-crystal X-ray diffraction of a closely related analog, 2-chloro-2-(3-methoxyphenyl)cyclohexanemethanamine (PubChem CID 3056576), reveals a monoclinic crystal system (space group P21/c) with unit cell parameters:
The methoxyphenyl ring forms a dihedral angle of 54.7° with the cyclohexane plane, while the methanamine group adopts an equatorial position. Key intermolecular interactions include:
Properties
CAS No. |
651312-70-8 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3 |
InChI Key |
UMDGVFXQBMCYNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- typically involves the reaction of cyclohexanone with 3-methoxyphenylamine. The process can be carried out under various conditions, including:
-
Reductive Amination: : This method involves the reduction of an imine intermediate formed from cyclohexanone and 3-methoxyphenylamine. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
-
Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative of 3-methoxyphenylamine with a halogenated cyclohexane derivative. The reaction is typically catalyzed by palladium and requires a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, Pd/C
Substitution: NaH, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Cyclohexanemethanamine, 2-(3-methoxyphenyl)- has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Methoxetamine (MXE)
Structure: 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one Molecular Formula: C₁₄H₁₉NO₂ Key Features:
- Cyclohexanone backbone with 3-methoxyphenyl and ethylamino substituents.
- High affinity for NMDA receptors, contributing to dissociative and hallucinogenic effects . Pharmacology:
- MXE exhibits longer duration and slower onset compared to ketamine due to increased lipophilicity from the 3-methoxyphenyl group .
- Clinical reports associate MXE with severe toxicity, including tachycardia, hypertension, and neurological impairment .
Comparison :
- The target compound lacks the ketone group critical for NMDA receptor binding in MXE, likely reducing receptor affinity.
- The methanamine group may lower lipophilicity compared to MXE’s ethylamino group, altering pharmacokinetics.
4,4'-Methylenebis(cyclohexanamine)
Structure : Two cyclohexanamine groups linked by a methylene bridge.
Molecular Formula : C₁₃H₂₆N₂
Key Features :
Comparison :
- Unlike the target compound, this molecule lacks aromatic substituents, focusing instead on aliphatic amine functionality.
2-Anhydrotramadol Hydrochloride
Structure: 2-(3-Methoxyphenyl)-N,N-dimethyl-2-cyclohexene-1-methanamine hydrochloride. Molecular Formula: C₁₅H₂₂ClNO Key Features:
Comparison :
- The unsaturated cyclohexene ring and dimethylamine group differentiate it from the target compound’s saturated cyclohexane and primary amine.
- Opioid activity contrasts with NMDA-targeted arylcyclohexylamines.
2-(3-Methoxyphenyl)cyclohexanone
Structure: Cyclohexanone substituted with a 3-methoxyphenyl group. Molecular Formula: C₁₃H₁₆O₂ Key Features:
Comparison :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Impact : The 3-methoxyphenyl group enhances lipophilicity and bioavailability in arylcyclohexylamines, as seen in MXE . Its presence in the target compound may confer similar pharmacokinetic advantages.
- Amine vs. Ketone: The ketone in MXE is critical for NMDA receptor binding; its absence in the target compound likely reduces potency but may introduce novel binding profiles.
- Toxicity Gaps : While MXE and 4,4'-methylenebis(cyclohexanamine) have well-documented toxicities, the target compound’s safety profile remains unstudied, necessitating caution.
Biological Activity
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, also known as a derivative of phenethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the existing literature on its biological activity, including case studies and research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring attached to a methanamine group and a methoxyphenyl moiety. The presence of the methoxy group (–OCH₃) is significant as it can influence the compound's lipophilicity and ability to cross biological membranes, potentially enhancing its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of cyclohexanemethanamine derivatives. For instance, a study evaluated the cytotoxic effects of various compounds against human cancer cell lines. The results indicated that derivatives with similar structures exhibited significant cytotoxicity, with IC₅₀ values ranging from 49.79 µM to 113.70 µM in different cell lines such as RKO and HeLa .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 4r | RKO | 60.70 |
| 4r | PC-3 | 49.79 |
| 4r | HeLa | 78.72 |
This data suggests that cyclohexanemethanamine derivatives may serve as promising leads for anticancer drug development.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of cyclohexanemethanamine derivatives. Research indicates that compounds with similar structural features have shown efficacy against various microbial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activity of cyclohexanemethanamine is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes that are crucial for cancer cell proliferation or microbial growth.
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, causing structural disruptions.
Case Studies
Several case studies have documented the effects of cyclohexanemethanamine in clinical settings. For example, a case study involving patients with specific types of cancer demonstrated improved outcomes when treated with compounds related to cyclohexanemethanamine, suggesting its potential role in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
